

PSI-7409 Tetrasodium: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B15567950*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for **PSI-7409 tetrasodium**, the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir. Given that a specific, publicly available Safety Data Sheet (SDS) for **PSI-7409 tetrasodium** is limited, this document compiles and extrapolates critical safety information from the parent compound, sofosbuvir, and related nonclinical studies. The information herein is intended to support laboratory personnel in implementing safe handling practices, understanding potential hazards, and developing appropriate experimental protocols.

Chemical and Physical Properties

PSI-7409 is a nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.^[1] As the active metabolite, it is crucial for the compound's antiviral efficacy. The tetrasodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of PSI-7409 and Sofosbuvir

Property	PSI-7409 Tetrasodium	Sofosbuvir (Parent Compound)
Chemical Name	(2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate, tetrasodium salt	Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate
Molecular Formula	C10H12FN2Na4O14P3	C22H29FN3O9P
CAS Number	1621884-22-7	1190307-88-0
Appearance	White to off-white solid	White to off-white crystalline solid
Solubility	Soluble in water	Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water.

Hazard Identification and Precautionary Measures

Based on the Safety Data Sheets for the parent compound, sofosbuvir, **PSI-7409 tetrasodium** should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 2: Hazard Identification for Sofosbuvir (as a proxy for PSI-7409)

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation.

Handling Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
 - Respiratory Protection: If handling large quantities or if dusts are generated, use a NIOSH-approved respirator.
- Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on sofosbuvir SDS:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of **PSI-7409 tetrasodium**.

- Short-term storage (up to 1 month): Store at -20°C.
- Long-term storage (up to 6 months): Store at -80°C.

The compound should be stored in a tightly sealed container, protected from moisture.

Toxicological Information

Detailed toxicological studies specifically on **PSI-7409 tetrasodium** are not widely published. However, extensive nonclinical safety and toxicology studies have been conducted on the parent drug, sofosbuvir, and a related prodrug, PSI-7851. As PSI-7409 is the active metabolite, these studies provide valuable insights into its potential toxicity.

In Vitro Cytotoxicity

PSI-7851, a prodrug of the monophosphate of the same active nucleoside as PSI-7409, was evaluated for cytotoxicity in several human cell lines.

Table 3: In Vitro Cytotoxicity of PSI-7851

Cell Line	Cell Type	CC50 (µM)
Huh7	Human hepatoma	>100
HepG2	Human hepatoma	>100
BxPC3	Human pancreatic cancer	>100
CEM	Human T lymphoblast	>100

These results indicate a low potential for in vitro cytotoxicity.^[1]

Nonclinical Toxicology of Sofosbuvir

Repeat-dose toxicology studies of sofosbuvir have been conducted in rodents and dogs. The findings from these studies, as summarized in the FDA's pharmacology review, are crucial for understanding the potential in vivo effects.

Table 4: Summary of Repeat-Dose Toxicology Studies of Sofosbuvir

Species	Duration	Route of Administration	Key Findings
Rat	Up to 26 weeks	Oral gavage	No clear target organs of toxicity identified.
Dog	Up to 39 weeks	Oral capsule	No clear target organs of toxicity identified.

No significant target organ toxicity was identified in these studies at exposures that were multiples of the human clinical exposure.

Genetic Toxicology

Sofosbuvir was reported to be not genotoxic in a battery of in vitro and in vivo assays.^[2]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the safety and handling of **PSI-7409 tetrasodium**. These should be adapted to specific laboratory conditions and institutional guidelines.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of a compound.

- Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- **Compound Preparation:** Prepare a stock solution of **PSI-7409 tetrasodium** in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to achieve the desired final concentrations.
- **Treatment:** Remove the cell culture medium and add fresh medium containing the different concentrations of **PSI-7409 tetrasodium** to the wells. Include vehicle-only controls and untreated controls.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Protocol 2: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Rats

This protocol provides a framework for conducting a subacute toxicity study.

- **Animal Acclimation:** Acclimate male and female Sprague-Dawley rats for at least one week before the study begins.
- **Group Assignment:** Randomly assign animals to control and treatment groups (typically 3 dose levels). Each group should consist of an equal number of male and female animals (e.g., 10 per sex per group).
- **Dose Formulation and Administration:** Prepare the test article formulation daily. Administer **PSI-7409 tetrasodium** or vehicle control orally via gavage once daily for 28 consecutive days.

- **Clinical Observations:** Observe the animals for mortality, morbidity, and clinical signs of toxicity at least once daily.
- **Body Weight and Food Consumption:** Record body weights weekly and food consumption weekly.
- **Clinical Pathology:** Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.
- **Necropsy and Histopathology:** At the end of the study, perform a full necropsy on all animals. Collect and preserve designated organs and tissues for histopathological examination.
- **Data Analysis:** Analyze the data for significant differences between the treatment and control groups to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of **PSI-7409 tetrasodium**.

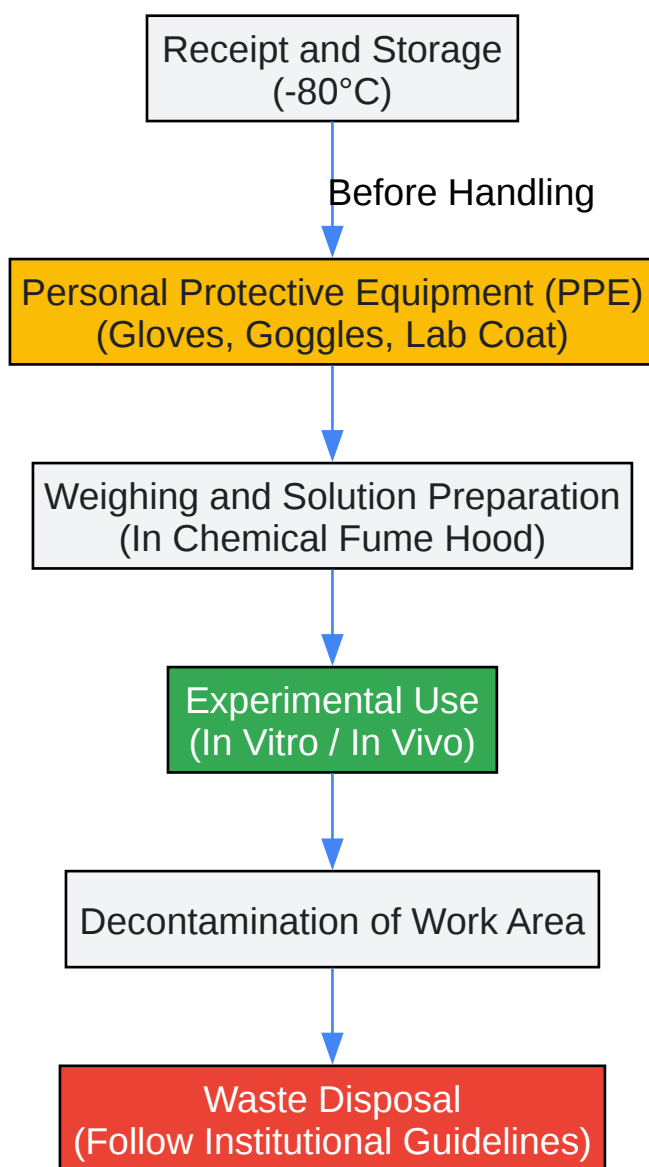
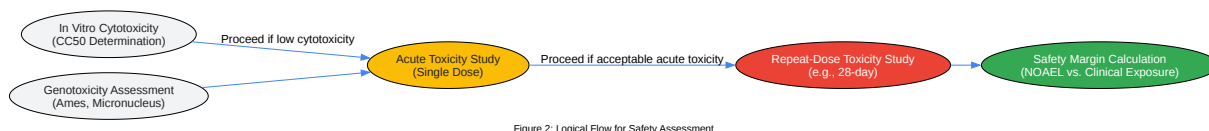


Figure 1: Laboratory Workflow for Handling PSI-7409 Tetrasodium

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Figure 1: Laboratory Workflow for Handling **PSI-7409 Tetrasodium**



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Figure 2: Logical Flow for Safety Assessment

Conclusion

While specific safety data for **PSI-7409 tetrasodium** is not readily available in the public domain, a comprehensive safety and handling plan can be effectively implemented by leveraging the information available for its parent compound, sofosbuvir, and related molecules. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount. The toxicological data from nonclinical studies of sofosbuvir suggest a favorable safety profile, but it is essential to handle **PSI-7409 tetrasodium** with the care afforded to any new chemical entity in a research setting. The experimental protocols provided in this guide offer a starting point for the safety evaluation of this and similar compounds.

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References

- 1. PSI-7851, a Pronucleotide of β -d-2'-Deoxy-2'-Fluoro-2'-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

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Address: 3281 E Guasti Rd

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